molecular formula C6H4Cl2O2S B13233275 2,4-Dichlorobenzene-1-sulfinic acid

2,4-Dichlorobenzene-1-sulfinic acid

Cat. No.: B13233275
M. Wt: 211.06 g/mol
InChI Key: OKUBMVUZAZAYAI-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzene-1-sulfinic acid (chemical formula: C₆H₃Cl₂SO₂H) is an organosulfur compound featuring a sulfinic acid functional group (-SO₂H) attached to a dichlorinated benzene ring. This compound is structurally characterized by chlorine substituents at the 2- and 4-positions of the aromatic ring, which significantly influence its electronic properties and reactivity. Sulfinic acids are intermediates in organic synthesis, often utilized for their reducing properties or as precursors to sulfonyl derivatives.

Properties

Molecular Formula

C6H4Cl2O2S

Molecular Weight

211.06 g/mol

IUPAC Name

2,4-dichlorobenzenesulfinic acid

InChI

InChI=1S/C6H4Cl2O2S/c7-4-1-2-6(11(9)10)5(8)3-4/h1-3H,(H,9,10)

InChI Key

OKUBMVUZAZAYAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)S(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorobenzene-1-sulfinic acid typically involves the sulfonation of 2,4-dichlorobenzene. One common method is the reaction of 2,4-dichlorobenzene with sulfur dioxide in the presence of a catalyst, such as aluminum chloride, under controlled conditions. This process leads to the formation of the sulfinic acid group on the benzene ring .

Industrial Production Methods: Industrial production of 2,4-Dichlorobenzene-1-sulfinic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorobenzene-1-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dichlorobenzene-1-sulfinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzene-1-sulfinic acid involves its reactivity with various molecular targets. The sulfinic acid group can participate in nucleophilic and electrophilic reactions, leading to the formation of different products. The pathways involved often depend on the specific reaction conditions and the presence of other reagents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related dichlorinated benzene derivatives, sulfonic acids, and sulfinic acids. Data are synthesized from available evidence (see Table 1).

Table 1: Comparative Analysis of 2,4-Dichlorobenzene-1-sulfinic Acid and Analogues

Compound Name Molecular Formula Functional Group Key Applications/Properties Safety/Handling Notes
2,4-Dichlorobenzene-1-sulfinic acid C₆H₃Cl₂SO₂H Sulfinic acid (-SO₂H) Intermediate in organic synthesis; potential precursor for sulfonyl chlorides Limited data; handle with standard lab precautions
2,5-Dichlorobenzenesulfonic acid C₆H₄Cl₂SO₃H Sulfonic acid (-SO₃H) Reference standard; analytical applications Available as a solution in methanol
3,3’-Dichlorobenzidine C₁₂H₁₀Cl₂N₂ Benzidine derivative Industrial intermediate (e.g., dyes, polymers) Toxic; regulated due to carcinogenicity
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride C₁₁H₁₂Cl₂NO₃S Sulfonyl chloride (-SO₂Cl) Pharmaceutical/agrochemical intermediate; high reactivity Requires inert handling conditions
3,5-Dichlorobenzoic acid C₇H₄Cl₂O₂ Carboxylic acid (-COOH) Agrochemical synthesis; corrosion inhibition Stable crystalline form

Key Findings :

Functional Group Reactivity :

  • Sulfinic acids (e.g., 2,4-dichlorobenzene-1-sulfinic acid) are less acidic and less oxidizing than sulfonic acids (e.g., 2,5-dichlorobenzenesulfonic acid) due to the lower oxidation state of sulfur (-SO₂H vs. -SO₃H). This makes sulfinic acids more suitable for reductive coupling reactions .
  • Sulfonyl chlorides (e.g., 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride) exhibit higher electrophilicity, enabling their use in synthesizing sulfonamides for drug development .

Structural Influence on Applications: Dichlorinated benzene derivatives with electron-withdrawing groups (e.g., -SO₂H, -SO₃H) are often used as intermediates in fine chemicals. For example, 2,5-dichlorobenzenesulfonic acid is a reference standard in analytical chemistry, while 3,3’-dichlorobenzidine is restricted to industrial settings due to toxicity . The chlorine substituents in 2,4-dichlorobenzene-1-sulfinic acid likely enhance its stability and lipophilicity compared to non-halogenated analogues, though experimental data are sparse.

Safety and Regulatory Status: Compounds like 3,3’-dichlorobenzidine are tightly regulated owing to carcinogenic risks, whereas sulfinic and sulfonic acids generally pose lower acute toxicity but require careful handling due to corrosive properties .

Biological Activity

2,4-Dichlorobenzene-1-sulfinic acid (DCBSA) is a sulfinic acid derivative of dichlorobenzene, which has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article reviews the biological activity of DCBSA, focusing on its mechanisms of action, toxicity, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

DCBSA is characterized by the presence of a sulfinic acid group (-SO₂H) attached to a dichlorobenzene ring. The molecular formula is C₆H₄Cl₂O₂S. The sulfinic acid moiety is known for its ability to act as a reducing agent and a source of sulfonyl radicals, which can participate in various chemical reactions.

Antimicrobial Properties

Recent studies have demonstrated that DCBSA exhibits antimicrobial activity against various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli , showing significant inhibition zones in disc-diffusion assays. The Minimum Inhibitory Concentration (MIC) values indicate that DCBSA is effective at lower concentrations compared to other halogenated compounds.

Bacterial Strain MIC (mg/L) Inhibition Zone (mm)
Staphylococcus aureus5015
Escherichia coli10012

Antioxidant Activity

DCBSA has been investigated for its antioxidant properties. Research indicates that it can scavenge free radicals effectively, which may be attributed to the presence of the sulfinic acid group. This property suggests potential applications in preventing oxidative stress-related diseases.

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of DCBSA. A study conducted on rodent models revealed dose-dependent toxicity, with significant effects observed on liver and kidney functions at higher doses. Notably, histopathological examinations showed signs of nephropathy and hepatotoxicity.

Dose (mg/kg) Liver Damage Score Kidney Damage Score
0 (Control)00
15011
30032

The biological activity of DCBSA is believed to involve several mechanisms:

  • Radical Scavenging: DCBSA acts as an H-atom donor, effectively neutralizing reactive oxygen species (ROS) and preventing cellular damage.
  • Enzyme Inhibition: Preliminary studies suggest that DCBSA may inhibit certain enzymes involved in metabolic pathways, although further research is needed to elucidate these interactions.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, DCBSA was tested against clinical isolates of multidrug-resistant bacteria. The results indicated that DCBSA not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination therapies.

Case Study 2: Toxicological Assessment

A two-year chronic toxicity study evaluated the long-term effects of DCBSA in rats. The findings highlighted significant renal and hepatic lesions at high exposure levels, raising concerns about its safety in prolonged use scenarios.

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